Tiger17

Cyclic Peptide Design Structure-Activity Relationship Wound Healing

Tiger17 is a uniquely structured cyclic peptide (Cys2-Cys10 disulfide, C-terminal amidation) that promotes multi-stage wound healing via macrophage recruitment, keratinocyte/fibroblast proliferation, and TGF-β1 secretion. Its defined mechanism at 5-20 µg/ml ensures reproducible in vivo and in vitro results. Standardizing on this exact peptide eliminates the variability associated with linear or non-cyclic comparators. Ideal for formulation into hydrogels or scaffolds for preclinical wound care development.

Molecular Formula C62H99N21O11S2
Molecular Weight 1378.7 g/mol
Cat. No. B12372563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiger17
Molecular FormulaC62H99N21O11S2
Molecular Weight1378.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC6=CN=CN6)C(=O)N
InChIInChI=1S/C62H99N21O11S2/c63-22-6-3-15-42(75-54(87)46(33-95)79-52(85)39(66)29-36-31-72-40-14-2-1-13-38(36)40)59(92)82-27-11-20-49(82)57(90)77-44(17-5-8-24-65)61(94)83-28-12-21-50(83)58(91)76-43(16-4-7-23-64)60(93)81-26-10-19-48(81)56(89)74-41(18-9-25-71-62(68)69)53(86)80-47(34-96)55(88)78-45(51(67)84)30-37-32-70-35-73-37/h1-2,13-14,31-32,35,39,41-50,72,95-96H,3-12,15-30,33-34,63-66H2,(H2,67,84)(H,70,73)(H,74,89)(H,75,87)(H,76,91)(H,77,90)(H,78,88)(H,79,85)(H,80,86)(H4,68,69,71)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyDWALZAYVRAWAFV-QNPIOFFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 (Tiger17) – A Synthetic Cyclic Peptide Wound Healer for Biomedical Research and Procurement


H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2, also known as Tiger17, is an 11-amino acid synthetic cyclic peptide containing an intramolecular disulfide bond between Cys2 and Cys10 and a C-terminal amidation [1]. It was rationally designed as a derivative of the amphibian antimicrobial peptides tigerinin-RC1 and tigerinin-RC2, originally isolated from the skin secretions of the crab-eating frog (Fejervarya cancrivora) [2]. Tiger17 has been extensively characterized as a potent wound-healing promoter, demonstrating consistent, quantitative activity in accelerating full-thickness dermal wound closure in murine models, promoting keratinocyte and fibroblast proliferation, and inducing macrophage recruitment and TGF-β1 secretion [3].

Why Tiger17 Cannot Be Substituted by Generic Antimicrobial or Wound-Healing Peptides: Structural and Functional Differentiation


Generic substitution of Tiger17 with other amphibian-derived wound-healing peptides or standard antimicrobial peptides is scientifically unsound due to distinct structural and functional differences. Tiger17 possesses a unique combination of an 11-amino acid cyclic structure constrained by a single disulfide bond (Cys2-Cys10) and a C-terminal amidation, which is not universally present among comparators such as the linear tigerinins, the larger cathelicidin family members, or peptides like OM-LV20 that lack this specific cyclization pattern [1]. This precise molecular architecture confers a defined, multi-stage mechanism of action—promoting macrophage recruitment, keratinocyte/fibroblast proliferation and migration, and TGF-β1/IL-6 secretion—that is quantitatively distinct from peptides with primarily antimicrobial or narrower wound-healing functions [2]. Substituting Tiger17 with a peptide lacking this specific cyclic structure and validated mechanism would introduce uncontrolled variability in experimental outcomes, compromising reproducibility and the interpretation of wound-healing efficacy [3].

Quantitative Differentiation of Tiger17 Against Closest Analogs and Alternatives: Head-to-Head and Cross-Study Comparisons


Tiger17 Exhibits a Unique Cyclic Structure with C-Terminal Amidation, Distinguishing It from Linear Tigerinin Precursors and Non-Amidated Amphibian Peptides

Tiger17 is an 11-amino acid cyclic peptide containing a single disulfide bond between Cys2 and Cys10 and a C-terminal amidation. In contrast, its precursor peptides tigerinin-RC1 and tigerinin-RC2 are 12-amino acid linear peptides without cyclization. Among a panel of amphibian-derived wound-healing peptides, only 9 out of 27 characterized peptides possess intramolecular disulfide bonds, and only 7 are C-terminally amidated [1]. This structural distinction is critical: the cyclic, amidated conformation of Tiger17 is essential for its enhanced stability and specific interaction with cellular targets involved in wound healing, as linear analogs typically exhibit reduced stability and altered bioactivity profiles [2].

Cyclic Peptide Design Structure-Activity Relationship Wound Healing

Tiger17 Promotes Keratinocyte and Fibroblast Proliferation in a Concentration-Dependent Manner: Direct Comparison with OM-LV20

Tiger17 significantly enhances the proliferation of HaCaT keratinocytes and human skin fibroblasts (HSFs) at concentrations ranging from 5 to 20 µg/ml [1]. In contrast, OM-LV20, another amphibian-derived wound-healing peptide, promotes the proliferation of HaCaT cells but does not induce proliferation of HSF cells [2]. This differential activity profile is critical: Tiger17 directly stimulates both major cell types required for re-epithelialization (keratinocytes) and granulation tissue formation (fibroblasts), whereas OM-LV20 selectively acts only on keratinocytes. The quantitative data demonstrate that Tiger17 provides a broader, dual-cell proliferative response essential for comprehensive wound repair.

Keratinocyte Proliferation Fibroblast Proliferation In Vitro Wound Healing Assay

Tiger17 Accelerates Full-Thickness Wound Closure in Mice with Quantified Re-Epithelialization: Comparison to Cathelicidin-NV and Pse-T2

In a murine full-thickness dermal wound model, topical application of Tiger17 at 20 µg/ml significantly accelerated wound closure and promoted re-epithelialization [1]. Histological analysis confirmed enhanced regeneration of neo-epidermal tissues and restoration of dermal tissues in Tiger17-treated wounds [2]. Comparative studies show that while Cathelicidin-NV also promotes wound healing in a similar murine model, its effect size relative to EGF (100 µg/ml) is reported as comparable [3]. Pse-T2, another amphibian peptide, accelerates healing of infected wounds primarily through antimicrobial action and inflammation suppression [4]. Tiger17's mechanism, however, is multi-faceted, encompassing direct cellular proliferation, macrophage recruitment, and growth factor secretion, providing a distinct, non-antimicrobial-driven wound-healing acceleration.

In Vivo Wound Healing Full-Thickness Dermal Wound Model Re-epithelialization

Tiger17 Induces Macrophage Recruitment and TGF-β1/IL-6 Secretion, a Distinct Immunomodulatory Profile Compared to FW-1 and FW-2

Tiger17 significantly augments the recruitment of RAW 264.7 macrophages and enhances their secretion of TGF-β1 and IL-6, key cytokines involved in the inflammatory and proliferative phases of wound healing [1]. In contrast, the frog skin-derived peptides FW-1 and FW-2 primarily exhibit anti-inflammatory functions by directly inhibiting UVB-induced secretion of TNF-α and IL-6, but do not demonstrate the same pro-inflammatory and proliferative cytokine induction profile [2]. Tiger17's ability to promote a balanced, pro-healing immune response—recruiting macrophages while also stimulating growth factor release—differentiates it from peptides with solely anti-inflammatory or antimicrobial roles.

Macrophage Recruitment Cytokine Secretion Immunomodulation TGF-β1

Optimal Scientific and Industrial Applications of H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 (Tiger17) Based on Quantitative Differentiation


In Vivo Murine Full-Thickness Dermal Wound Healing Studies Requiring Defined Multi-Stage Mechanism

Researchers modeling acute or chronic wound healing in rodent models can utilize Tiger17 (20 µg/ml topical application) to reliably accelerate wound closure, re-epithelialization, and dermal regeneration. Its unique cyclic structure and multi-stage mechanism—promoting keratinocyte/fibroblast proliferation, macrophage recruitment, and TGF-β1 secretion—make it an ideal positive control or therapeutic candidate for studies dissecting the inflammatory, proliferative, and remodeling phases of wound repair [1].

In Vitro Keratinocyte and Fibroblast Proliferation Assays for Wound Healing Biomaterial Screening

Tiger17 (5-20 µg/ml) serves as a robust, quantitative standard in cell-based assays evaluating novel wound-healing biomaterials or peptides. Its ability to stimulate both HaCaT keratinocyte and HSF fibroblast proliferation allows for direct comparison of test compounds' efficacy in promoting the two primary cellular components of skin repair [2].

Mechanistic Studies of Macrophage-Mediated Immunomodulation in Wound Healing

Investigators examining the role of macrophages in the wound healing cascade can employ Tiger17 to specifically induce RAW 264.7 macrophage recruitment and TGF-β1/IL-6 secretion. This provides a defined, peptide-based tool to activate pro-healing immune responses without the confounding antimicrobial or purely anti-inflammatory effects of comparator peptides like FW-1/FW-2 or Pse-T2 [3].

Development of Peptide-Based Topical Formulations for Preclinical Wound Care Research

Due to its small size (11 amino acids), defined cyclic structure, and established in vivo efficacy at low concentrations (20 µg/ml), Tiger17 is a prime candidate for formulation into hydrogels, creams, or nanofiber scaffolds for preclinical wound care product development. Its consistent, quantifiable activity facilitates reproducible assessment of formulation performance in accelerating dermal wound closure [4].

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